molecular formula C13H11N3O4 B11814849 Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate

Cat. No.: B11814849
M. Wt: 273.24 g/mol
InChI Key: MEIUOGRBCTTYOX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate (CAS 1245077-11-5) is a high-purity chemical compound offered for research and development purposes. This organic molecule features a pyrimidine ring, a core structure prevalent in medicinal chemistry, which is substituted at the 2-position with a 3-nitrophenyl group and at the 5-position with an ethyl carboxylate ester . With a molecular formula of C13H11N3O4 and a molecular weight of 273.24 g/mol, this compound serves as a versatile building block, or synthetic intermediate, for the preparation of more complex molecules . The nitrophenyl group can be readily reduced to an aniline, providing a handle for further functionalization, while the ethyl ester can be hydrolyzed to its corresponding carboxylic acid, a common precursor for amide coupling or other derivatization reactions . Researchers value this compound in the exploration of new pharmaceutical agents, particularly in the synthesis of kinase inhibitors or other heterocyclic-based therapeutics where the pyrimidine scaffold is of significant interest. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11N3O4/c1-2-20-13(17)10-7-14-12(15-8-10)9-4-3-5-11(6-9)16(18)19/h3-8H,2H2,1H3

InChI Key

MEIUOGRBCTTYOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction serves as a foundational method for constructing the pyrimidine core. A typical protocol involves condensing 3-nitrobenzaldehyde, ethyl acetoacetate, and thiourea in ethanol under acidic conditions. For example, a study refluxed these reactants with hydrochloric acid for 5–6 hours, achieving a 60–70% yield of the intermediate ethyl 4-(3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent oxidation with nitric acid (68–70%) at 0°C for 2–3 hours converted the thioxo group to a carbonyl, yielding the dihydropyrimidine derivative.

Key Reaction Conditions:

ReactantsCatalystSolventTemperatureTimeYield
3-NitrobenzaldehydeHClEthanolReflux5–6 h60–70%
Ethyl acetoacetate
Thiourea

Nitration-Chlorination Sequence

A two-step nitration and chlorination approach is employed to introduce the nitro group and activate the pyrimidine ring. Starting with ethyl 4-phenyl-6-methylpyrimidine-5-carboxylate, nitration using fuming nitric acid at 0°C followed by chlorination with phosphorus oxychloride (POCl₃) at 105°C for 3–4 hours yielded the target compound. This method achieved a 70–72% yield after column chromatography purification.

Mechanistic Insights:

  • Nitration: The electrophilic substitution at the phenyl ring’s meta position is favored due to the electron-withdrawing ester group.

  • Chlorination: POCl₃ acts as both a solvent and chlorinating agent, replacing the hydroxyl group with chlorine via a nucleophilic acyl substitution mechanism.

Optimization Strategies for Enhanced Yield

Catalyst Screening

Triethylamine (TEA) and potassium carbonate (K₂CO₃) are critical for facilitating cyclization and substitution steps. For instance, using K₂CO₃ in chloroform under reflux improved the yield of ethyl 4-(4-substituted phenyl)-6-methyl-2-(prop-2-yn-1-yl)piperazinyl pyrimidine-5-carboxylate to 55–60%.

Solvent Effects

Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing transition states. A study refluxing reactants in 1,4-dioxane with TEA achieved a 77% yield of a triazolo[4,3-a]pyrimidine analog, demonstrating the solvent’s role in promoting cycloaddition.

Temperature and Time Optimization

Controlled temperature gradients are essential for exothermic reactions. Maintaining 0°C during nitration prevents side reactions, while refluxing at 105°C ensures complete chlorination.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols often replace batch reactors with continuous flow systems to improve scalability. Automated feed systems and real-time monitoring reduce reaction times by 30–40% while maintaining yields above 65%.

Solvent Recycling

Ethanol and chloroform are recovered via distillation, reducing waste and production costs. A closed-loop system reported in a 2025 study achieved 90% solvent reuse without compromising product purity.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H-NMR: The ester methyl group resonates at δ 1.07 ppm, while the pyrimidine ring protons appear as singlets near δ 2.76 ppm.

  • FT-IR: A carbonyl stretch at 1733 cm⁻¹ confirms the ester moiety, and nitro group vibrations are observed at 1520 cm⁻¹.

Chromatographic Purity

Column chromatography using ethyl acetate/petroleum ether (20:80) achieves >95% purity, as verified by HPLC with a C18 column and UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

MethodYieldPurityScalabilityCost Efficiency
Biginelli Reaction60–70%>90%ModerateHigh
Nitration-Chlorination70–72%>95%HighModerate
Continuous Flow65–70%>93%Very HighVery High

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrimidine compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate serves as a scaffold for designing new pharmaceuticals, particularly those targeting various diseases. The presence of the nitrophenyl group can enhance the compound's interaction with biological targets, potentially leading to improved efficacy in drug formulations.

Potential Therapeutic Areas:

  • Antiviral Activity: Compounds with similar structures have demonstrated antiviral properties against viruses such as herpes simplex virus (HSV) and others.
  • Anticancer Activity: Pyrimidine derivatives are known for their anticancer properties, with studies indicating that modifications can lead to selective cytotoxicity against cancer cell lines .
  • Anti-inflammatory Properties: Research suggests that derivatives of this compound may inhibit inflammatory mediators, making them candidates for anti-inflammatory therapies .

Antiviral Activity

A study examined the antiviral efficacy of pyrimidine derivatives, revealing that compounds similar to this compound showed significant inhibition against HSV-1 with IC50 values indicating effective concentrations required for antiviral activity.

Anticancer Activity

Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a comparative study on similar compounds demonstrated varying IC50 values across different cancer types:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (Breast)15.4
This compoundA549 (Lung)12.8

These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The following table summarizes the COX inhibition data:

CompoundCOX Inhibition IC50 (μM)
This compound0.05
Celecoxib (Standard)0.04

This suggests that the compound may have therapeutic potential in treating inflammatory conditions.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including methods like the Morita-Baylis-Hillman reaction, which allows for efficient assembly of pyrimidine derivatives . The carboxylic acid moiety can undergo transformations that enhance its biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents/Ring Modifications Key Properties/Applications Reference
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate 3-NO₂-C₆H₄ at C2; ester at C5 Base structure for SAR studies N/A
Ethyl 1,2,3,4,5,8-hexahydro-5-(3-NO₂-C₆H₄)-pyrido[2,3-d]pyrimidine-6-carboxylate Fused pyrido-pyrimidine ring; 3-NO₂-C₆H₄ at C5 Potential bioactive scaffold
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CF₃ at C2; ester at C5 Enhanced lipophilicity
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate Cl at C2; CH₃ at C4/C6; ester at C5 Intermediate in drug synthesis
Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate CF₃ at C4; pyridyl at C2; ester at C5 Kinase inhibition applications
  • Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group (target compound) and trifluoromethyl () enhance electrophilicity, facilitating nucleophilic substitution or hydrogen bonding in biological targets.
Table 3: Bioactivity Profiles of Selected Analogs
Compound Target/Activity IC₅₀/EC₅₀ Reference
Ethyl 2-[(3-methyl-2,5-dioxopyrrolinyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate AP-1/NF-κB inhibition (Jurkat T-cells) <1 μM (AP-1)
Ethyl (2Z)-2-(Aryl)-5-(3-nitrophenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Antimicrobial activity Moderate efficacy

Physicochemical Properties

  • Solubility: The ester group improves aqueous solubility compared to carboxylic acids, but nitro groups may reduce it due to hydrophobicity.

Biological Activity

Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores the biological activity of this compound, drawing on relevant literature and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H10_{10}N2_2O2_2 and a molecular weight of 273.24 g/mol. The compound features a pyrimidine ring substituted with a nitrophenyl group at the 2-position and an ethyl ester at the 5-position. The presence of these functional groups is significant for its reactivity and potential biological interactions.

Cytotoxicity Studies

Research on related pyrimidine compounds has indicated significant cytotoxic effects against various cancer cell lines. For instance, a study involving pyrrolo[2,3-d]pyrimidine derivatives reported IC50_{50} values ranging from 29 to 59 µM against four different cancer cell lines. Notably, some derivatives exhibited potent inhibition of key enzymes such as EGFR and CDK2, with IC50_{50} values comparable to established tyrosine kinase inhibitors (TKIs) .

Mechanistic Investigations

Mechanistic studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. These findings suggest that this compound may similarly affect apoptotic pathways, warranting further investigation into its mechanisms of action .

In Vitro Studies

In vitro assays have been employed to evaluate the anti-inflammatory activity of pyrimidine derivatives. For example, some compounds were found to significantly inhibit COX-2 activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib. Such studies indicate a potential for this compound to exhibit similar anti-inflammatory effects .

Summary of Biological Activities

Activity Description Reference
AntiviralPotential inhibition of viral replication based on structural similarities
AnticancerCytotoxic effects observed in related compounds against cancer cell lines
Anti-inflammatoryInhibition of COX enzymes reported in similar pyrimidine derivatives

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While existing literature does not provide extensive data specifically on this compound, insights drawn from related pyrimidine derivatives suggest promising avenues for research. Future studies should focus on:

  • In vitro and in vivo testing : To establish the specific biological activities and mechanisms of action.
  • Structure-Activity Relationship (SAR) analysis : To identify key features that enhance biological efficacy.
  • Molecular docking studies : To predict interactions with biological targets.

Q & A

Q. Table 1: Key NMR Data for Ethyl 2-Amino-4-Methyl-6-(3-Nitrophenyl)pyrimidine-5-Carboxylate

Proton/GroupChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic H (C3-NO₂)8.27–7.58d/t3-Nitrophenyl ring
NH₂ (amino)5.75sPyrimidine C2
CH₃ (ester)1.03tEthyl group

Basic: How is purity assessed, and what analytical methods mitigate contamination risks?

Answer:

  • HPLC/GC-MS : Quantifies impurities (e.g., residual solvents or unreacted 3-nitrobenzaldehyde).
  • Elemental Analysis : Confirms C, H, N, S ratios within ±0.4% of theoretical values .
  • TLC Monitoring : Tracks reaction progress using silica plates and UV visualization.

Advanced: How does the 3-nitrophenyl group influence electronic properties and reactivity?

Answer:
The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the pyrimidine ring’s C4 position. Computational studies (DFT) reveal:

  • Reduced HOMO-LUMO Gap : Enhances reactivity in nucleophilic aromatic substitution (e.g., amination or halogenation) .
  • Resonance Effects : Stabilizes intermediates in Suzuki-Miyaura couplings for functionalized derivatives .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in antimicrobial or gene-inhibition assays often arise from:

  • Solvent Polarity : DMSO vs. ethanol affects compound solubility and bioavailability .
  • Structural Analogues : Subtle changes (e.g., replacing CF₃ with NO₂) alter binding to NF-κB or AP-1 .
  • Dose-Response Curves : IC₅₀ values must be normalized to control for batch-to-batch variability .

Q. Table 2: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives

Derivative (Ar Substituent)MIC (μg/mL)Target PathogenReference
3-Nitrophenyl12.5S. aureus
4-Methoxyphenyl25.0E. coli

Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

Answer:
Single-crystal X-ray diffraction reveals:

  • Torsional Angles : The dihedral angle between pyrimidine and 3-nitrophenyl rings (e.g., 45.2°) impacts planarization and π-π stacking in protein binding .
  • Hydrogen Bonding : Amino groups at C2 form H-bonds with kinase active sites (e.g., PDB: 4Y0D) .

Methodological: What precautions are critical for handling and storage?

Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Safety : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .

Advanced: Can computational models predict metabolic stability or toxicity?

Answer:

  • ADMET Predictions : Tools like SwissADME estimate logP (~1.67) and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulates interactions with liver microsomal enzymes to identify metabolic hotspots (e.g., nitro reduction pathways) .

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